Tri(t-butoxycarbonylethoxymethyl) ethanol

Description

Properties

IUPAC Name |

tert-butyl 3-[2-(hydroxymethyl)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O10/c1-23(2,3)34-20(28)10-13-31-17-26(16-27,18-32-14-11-21(29)35-24(4,5)6)19-33-15-12-22(30)36-25(7,8)9/h27H,10-19H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGDIZFVGPDHFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

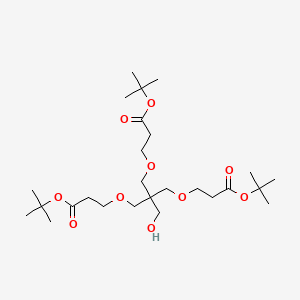

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tri(t-butoxycarbonylethoxymethyl) ethanol: A Trivalent Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Complex Architectures in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] While traditional PROTACs consist of two ligands—one for a target protein and one for an E3 ubiquitin ligase—joined by a linker, the pursuit of enhanced efficacy and novel mechanisms of action has driven the exploration of more complex molecular architectures.[3][4] Tri(t-butoxycarbonylethoxymethyl) ethanol emerges as a key building block in this advanced landscape, functioning as a trivalent, branched linker.[5][6] This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic approach, and its application in the design of next-generation therapeutic agents.

This trivalent linker, featuring a central quaternary carbon, offers three arms for conjugation, allowing for the creation of multi-specific or bivalent PROTACs that can engage a target protein at two distinct sites, potentially increasing avidity and cooperativity in the formation of the critical ternary complex.[4][5] The t-butyl ester protecting groups offer a chemically stable handle that can be readily removed under acidic conditions to reveal carboxylic acid functionalities for subsequent conjugation.[7] The terminal hydroxyl group provides a further point for derivatization.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a linker is paramount for the rational design of PROTACs with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[2][8] While extensive experimental data for this compound is not widely available in the public domain, we can compile its known attributes and infer others based on its chemical structure and the properties of similar branched polyethylene glycol (PEG) derivatives.[][]

| Property | Value/Description | Source(s) |

| Molecular Formula | C₂₆H₄₈O₁₀ | [6] |

| Molecular Weight | 520.66 g/mol | [6] |

| Appearance | Solid | [6] |

| CAS Number | 1027581-61-8 | [6] |

| Melting Point | Not publicly available. Expected to be a low-melting solid based on its structure. | |

| Boiling Point | Not publicly available. Expected to be high and likely to decompose upon heating. | |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. As a branched PEG derivative, it is anticipated to have good solubility in many common organic solvents.[][][11] | |

| Purity | Typically available at ≥95% purity from commercial suppliers. | [12] |

Spectral Characteristics (Theoretical)

Due to the lack of publicly available experimental spectra, the following are predicted characteristics based on the molecule's structure and standard spectroscopic principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but with distinct regions:

-

t-Butyl protons: A sharp, intense singlet around δ 1.4-1.5 ppm, corresponding to the 27 protons of the three t-butyl groups.

-

Methylene protons: A series of multiplets in the δ 3.5-3.8 ppm region, corresponding to the various -CH₂- groups in the ethoxymethyl arms. The protons of the -CH₂- adjacent to the ether oxygens would be in this region.

-

Hydroxymethyl protons: A signal corresponding to the -CH₂OH group, likely appearing as a singlet or a triplet depending on coupling with the hydroxyl proton, in the δ 3.6-3.9 ppm region.

-

Hydroxyl proton: A broad singlet whose chemical shift is dependent on concentration and solvent, typically in the δ 1-5 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon environments:

-

t-Butyl methyl carbons: A signal around δ 28 ppm.

-

t-Butyl quaternary carbons: A signal around δ 80-82 ppm.

-

Methylene carbons: Signals for the various -CH₂- groups would appear in the δ 60-75 ppm region.

-

Quaternary carbon center: The central C(CH₂O)₃(CH₂OH) carbon would have a chemical shift in the δ 40-50 ppm range.

-

Carbonyl carbons: The ester C=O carbons would be significantly downfield, in the δ 170-175 ppm region.[13][14]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Strong bands in the 2850-3000 cm⁻¹ region from the alkyl groups.

-

C=O stretch: A strong, sharp band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl groups.

-

C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region from the ether and ester linkages.[15][16]

Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 520.66. Common fragmentation patterns would involve the loss of t-butyl groups or parts of the ethoxycarbonylmethyl arms.

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Monoprotection of Pentaerythritol The synthesis would likely commence with the selective protection of one of the four hydroxyl groups of pentaerythritol. This can be achieved using a bulky protecting group like trityl (triphenylmethyl) chloride in the presence of a base such as pyridine. This selective protection is crucial for differentiating one hydroxyl group from the other three.

Step 2: Williamson Ether Synthesis The three remaining free hydroxyl groups of the protected pentaerythritol are then subjected to a Williamson ether synthesis. This involves deprotonation with a strong base, such as sodium hydride (NaH), followed by reaction with three equivalents of an alkylating agent, in this case, a t-butyl haloacetate like t-butyl bromoacetate. This step introduces the t-butoxycarbonylethoxymethyl arms.

Step 3: Deprotection The final step involves the removal of the protecting group from the fourth hydroxyl group. If a trityl group was used, this can be accomplished under mild acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM), which would selectively cleave the trityl ether without affecting the t-butyl esters.

Self-Validation and Causality: This proposed protocol incorporates self-validating checkpoints. The success of each step can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis (NMR, IR) of the intermediates. The choice of a bulky protecting group in the first step is a key experimental decision driven by the need for regioselectivity. The use of a strong, non-nucleophilic base like NaH in the second step is critical to ensure complete deprotonation of the hydroxyl groups for efficient etherification, while minimizing side reactions. The final deprotection step relies on the differential acid lability of the trityl ether and the t-butyl esters, a common strategy in multi-step organic synthesis.

Applications in Drug Development: The Trivalent PROTAC Advantage

The primary and most significant application of this compound is as a trivalent linker in the synthesis of advanced PROTACs.[4] The linker in a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][2]

The Mechanism of Trivalent PROTACs

A trivalent PROTAC synthesized using this linker can possess two ligands for the target protein and one for the E3 ligase. This "two-headed" approach for the target protein can lead to a significant increase in the avidity of the PROTAC for its target. This enhanced binding can promote the formation of a more stable and productive ternary complex, leading to more efficient ubiquitination and subsequent degradation of the target protein.[4][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. deepdyve.com [deepdyve.com]

- 8. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]

- 11. Polyethylene glycol derivatives [m.chemicalbook.com]

- 12. This compound, CAS 1027581-61-8 | AxisPharm [axispharm.com]

- 13. compoundchem.com [compoundchem.com]

- 14. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. edu.rsc.org [edu.rsc.org]

An In-Depth Technical Guide to the Synthesis of CAS Number 1027581-61-8: Tri(t-butoxycarbonylethoxymethyl) ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of PROTAC Linkers in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This technical guide focuses on the synthesis of Tri(t-butoxycarbonylethoxymethyl) ethanol (CAS Number: 1027581-61-8) , an alkyl/ether-based PROTAC linker. Its unique trifunctional structure provides a versatile scaffold for the construction of complex PROTAC molecules, allowing for multiple attachment points or the development of multi-specific degraders. Understanding the synthesis of this key building block is paramount for researchers engaged in the design and development of novel protein degraders.

Chemical Identity and Properties

| Property | Value |

| CAS Number | 1027581-61-8 |

| Chemical Name | This compound |

| IUPAC Name | di-tert-butyl 3,3'-((2-((3-(tert-butoxy)-3-oxopropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diyl)bis(oxy))dipropionate |

| Molecular Formula | C26H48O10 |

| Molecular Weight | 520.66 g/mol |

| Appearance | Solid |

Core Synthesis Route: A Base-Catalyzed Michael Addition

The most logical and efficient synthetic pathway to this compound involves a base-catalyzed Michael addition reaction. This strategy leverages the nucleophilic character of a triol core and the electrophilic nature of an acrylate derivative.

The core principle of this synthesis is the 1,4-conjugate addition of the hydroxyl groups of a central polyol to the carbon-carbon double bond of tert-butyl acrylate.

Conceptual Workflow of the Synthesis

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established principles of Michael additions involving polyols and acrylates, a reaction that can be effectively facilitated using a strong base as a catalyst.[1]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1,1,1-Tris(hydroxymethyl)ethane | 77-85-0 | C5H12O3 | 120.15 |

| tert-Butyl acrylate | 1663-39-4 | C7H12O2 | 128.17 |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 |

| Saturated aqueous ammonium chloride solution | 12125-02-9 | NH4Cl | 53.49 |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO4 | 120.37 |

| Ethyl acetate | 141-78-6 | C4H8O4 | 88.11 |

| Hexane | 110-54-3 | C6H14 | 86.18 |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,1,1-tris(hydroxymethyl)ethane (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Deprotonation:

-

Carefully add sodium hydride (60% dispersion in mineral oil, 3.3 eq) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1 hour. This step facilitates the formation of the tri-alkoxide of 1,1,1-tris(hydroxymethyl)ethane.

-

-

Michael Addition:

-

Cool the reaction mixture back down to 0 °C.

-

Add tert-butyl acrylate (3.5 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Upon completion of the reaction, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Add water and ethyl acetate to the flask and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration:

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

-

Rationale for Experimental Choices

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl groups of the triol to form the corresponding alkoxides. This is crucial for initiating the Michael addition.

-

Stoichiometry: A slight excess of tert-butyl acrylate is used to ensure the complete reaction of all three hydroxyl groups of the starting triol.

-

Solvent: Anhydrous THF is an appropriate solvent as it is inert to the reaction conditions and effectively solubilizes the starting materials.

-

Temperature Control: The initial deprotonation and the addition of the acrylate are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions.

-

Work-up: Quenching with a mild acid source like ammonium chloride neutralizes the excess base and protonates any remaining alkoxides.

Mechanistic Insights

The synthesis proceeds via a classic base-catalyzed Michael addition mechanism.

Figure 2: Simplified mechanism of the base-catalyzed Michael addition.

Troubleshooting and Optimization

| Potential Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Insufficient base, short reaction time, or low temperature. | Ensure the use of fresh, high-quality sodium hydride. Extend the reaction time and consider a slight increase in temperature (e.g., to 40 °C) while monitoring for side products. |

| Formation of di-substituted product | Incomplete deprotonation or insufficient acrylate. | Ensure adequate deprotonation time and use a slight excess of tert-butyl acrylate. |

| Polymerization of tert-butyl acrylate | Presence of radical initiators or high reaction temperatures. | Ensure the reaction is performed under an inert atmosphere and maintain strict temperature control. |

Conclusion

The synthesis of this compound (CAS 1027581-61-8) is a straightforward yet crucial process for the advancement of PROTAC-based therapeutics. The Michael addition of 1,1,1-tris(hydroxymethyl)ethane to tert-butyl acrylate provides an efficient and scalable route to this versatile linker. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably produce this key building block for the development of the next generation of targeted protein degraders.

References

-

Dupraz, A., Guy, P. A., & Dupuy, C. (1996). Polyalkylation of Primary Polyols by 1,4-Addition to tert-Butyl Acrylate and Acrylonitrile. Tetrahedron Letters, 37(7), 969-972. [Link]

Sources

Navigating the Solubility Landscape of Tri(t-butoxycarbonylethoxymethyl) ethanol: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Linker Solubility in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own cellular machinery to degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] While significant focus is placed on the design of the two binding moieties, the linker is far from a passive spacer.[] Its composition, length, and physicochemical properties, particularly solubility, are critical determinants of the overall efficacy, pharmacokinetics, and developability of a PROTAC drug candidate.[3]

This guide focuses on a specific and widely utilized alkyl/ether-based PROTAC linker, Tri(t-butoxycarbonylethoxymethyl) ethanol . Understanding its solubility profile in a range of organic solvents is paramount for researchers in drug development. From initial synthesis and purification to formulation and in vitro/in vivo screening, solvent compatibility dictates the feasibility and efficiency of nearly every stage of the development pipeline. This document provides a deep dive into the theoretical and practical aspects of this linker's solubility, equipping researchers with the knowledge to make informed decisions in their experimental design.

Physicochemical Properties and Structural Analysis

This compound is a solid at room temperature with the following key characteristics[5][6][7]:

-

Chemical Formula: C₂₆H₄₈O₁₀

-

Molecular Weight: 520.66 g/mol

-

CAS Number: 1027581-61-8

-

Appearance: Solid

A thorough analysis of its molecular structure is the first step in predicting its solubility behavior.

Caption: Molecular Structure of this compound.

The molecule possesses a central quaternary carbon atom, providing a scaffold for its three identical arms and a single hydroxymethyl group. Each arm contains:

-

Ether Linkages (-CH₂-O-CH₂-): These introduce polarity and the potential for hydrogen bond acceptance.

-

Ester Groups (-C(=O)O-): These are also polar and can act as hydrogen bond acceptors.

-

tert-Butyl Groups (-C(CH₃)₃): These are large, bulky, and highly nonpolar (lipophilic) groups.

The presence of a primary alcohol (-CH₂OH) allows for both hydrogen bond donation and acceptance. This combination of multiple polar groups (ethers, esters, alcohol) and large nonpolar groups gives the molecule an amphiphilic character, though it is dominated by the large alkyl component.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[8] This principle states that substances with similar polarities are more likely to be soluble in one another. We can, therefore, forecast the solubility of this compound in various organic solvents by comparing their relative polarities.

The molecule's structure suggests a moderate overall polarity. The numerous ether and ester oxygens, along with the hydroxyl group, provide polar character. However, the three bulky t-butyl groups and the overall large carbon skeleton contribute significant nonpolar character. This duality is key to its solubility profile.

Below is a table summarizing the predicted qualitative solubility of this compound in a range of common organic solvents, ordered by increasing polarity index.[9][10][11][12]

Table 1: Predicted Solubility of this compound

| Solvent | Polarity Index (P') | Solvent Type | Predicted Qualitative Solubility | Rationale for Prediction |

| Hexane | 0.1 | Nonpolar | Low to Insoluble | The molecule's polarity from ether/ester groups is too high for this purely nonpolar solvent. |

| Toluene | 2.4 | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene can interact favorably with the alkyl chains, and its slight polarity may accommodate the polar groups better than hexane. |

| Diethyl Ether | 2.8 | Polar Aprotic | Soluble | The ether functionality of the solvent is highly compatible with the multiple ether linkages in the solute. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Highly Soluble | DCM is an excellent solvent for a wide range of organic compounds with moderate polarity. |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Highly Soluble | Similar to diethyl ether, THF's cyclic ether structure should effectively solvate the molecule. |

| Chloroform | 4.1 | Polar Aprotic | Highly Soluble | A versatile solvent that should readily dissolve this compound due to a good balance of polarity. |

| Ethyl Acetate | 4.4 | Polar Aprotic | Soluble | The ester functionality of the solvent is compatible with the ester groups of the solute. |

| Acetone | 5.1 | Polar Aprotic | Soluble | The polar ketone group should interact well with the polar functionalities of the molecule. |

| Methanol | 5.1 | Polar Protic | Moderate to Soluble | As a polar protic solvent, methanol can hydrogen bond with the solute, but the large nonpolar regions may limit high solubility. |

| Ethanol | 4.3 | Polar Protic | Moderate to Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are beneficial, but its slightly larger alkyl chain may improve solubility. |

| Acetonitrile | 5.8 | Polar Aprotic | Moderate | While polar, the nitrile group's specific interactions may be less favorable than with other polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of compounds. |

| Water | 10.2 | Polar Protic | Insoluble | The large, nonpolar t-butyl groups and extensive carbon backbone make the molecule too lipophilic to dissolve in water. |

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are a valuable starting point, empirical determination is essential for accurate and reliable data. The following protocol provides a robust, step-by-step methodology for determining the solubility of this compound.

Part 1: Qualitative Solubility Screening

This initial screen provides a rapid assessment of solubility in various solvents and helps to identify suitable candidates for quantitative analysis.

Methodology:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled glass vials.[13]

-

Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding vial.

-

Agitation: Cap the vial and vortex or shake vigorously for 60 seconds.[8]

-

Observation: Visually inspect the solution against a dark background. Note if the solid has completely dissolved, is partially dissolved, or remains undissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps.

-

Recording: Record the results as "Highly Soluble" (dissolves in <1 mL), "Soluble" (dissolves in 1-2 mL), "Sparingly Soluble" (partially dissolves), or "Insoluble".

-

Repeat: Repeat this process for each solvent to be tested.

Caption: Workflow for Qualitative Solubility Screening.

Part 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in mg/mL. The causality behind this protocol is to create a saturated solution at a controlled temperature, then accurately measure the mass of the dissolved solid in a known volume of the solvent.

Methodology:

-

Supersaturation: Add an excess amount of this compound (e.g., ~50 mg) to a vial containing a known volume of solvent (e.g., 1.0 mL). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for at least 24 hours. This extended time is critical to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. For a more rapid and complete separation, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette. It is critical to avoid disturbing the undissolved solid.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, chemically inert vial. Evaporate the solvent completely using a stream of nitrogen, a centrifugal evaporator, or by placing it in a vacuum oven at a moderate temperature.

-

Mass Determination: Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of vial with dried residue - Mass of empty vial) / Volume of supernatant collected

-

Validation: Repeat the experiment at least twice to ensure the results are reproducible.

Caption: Protocol for Quantitative Solubility Determination.

Conclusion: From Theory to Practice

This compound is a linker of significant interest in the development of PROTACs. Its amphiphilic nature, derived from a combination of polar ether, ester, and alcohol functionalities alongside nonpolar t-butyl groups, results in a nuanced solubility profile. While it is predicted to be highly soluble in moderately polar aprotic solvents like DCM, THF, and DMSO, and sparingly soluble in highly polar or nonpolar extremes, these theoretical assessments must be backed by rigorous experimental data. The protocols outlined in this guide provide a robust framework for researchers to accurately determine the solubility of this linker, thereby enabling more efficient synthesis, purification, and formulation, and ultimately accelerating the path toward novel therapeutics.

References

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from Shodex HPLC Columns and Standards. URL: [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. URL: [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from Burdick & Jackson. URL: [Link]

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from Scribd. URL: [Link]

-

Quora. (2021, December 12). How do you determine the solubility of a solid? Retrieved from Quora. URL: [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from Organometallics. URL: [Link]

-

University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCR Department of Chemistry. URL: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. URL: [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from SALTISE. URL: [Link]

-

新研博美. (n.d.). Tri(t-butoxycarbonylethoxymethyl) ethanol_1027581-61-8. Retrieved from 新研博美. URL: [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1027581-61-8 | Tri(t-butoxycarbonylethoxymethyl)ethanol - AiFChem [aifchem.com]

- 7. Tri(t-butoxycarbonylethoxymethyl) ethanol_1027581-61-8_新研博美 [xinyanbm.com]

- 8. chem.ws [chem.ws]

- 9. shodex.com [shodex.com]

- 10. Polarity Index [macro.lsu.edu]

- 11. organometallics.it [organometallics.it]

- 12. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

theoretical principles of using Tri(t-butoxycarbonylethoxymethyl) ethanol as a core

An In-depth Technical Guide to Tri(t-butoxycarbonylethoxymethyl) ethanol as a Core for Advanced Macromolecular Architectures

Authored by a Senior Application Scientist

Foreword

In the landscape of contemporary drug delivery and materials science, the rational design of molecular scaffolds is paramount. The ability to create precisely defined, multifunctional macromolecules is the cornerstone of developing next-generation therapeutics and smart materials. This guide delves into the theoretical principles and practical applications of this compound, a unique and versatile building block that serves as an ideal core for constructing complex molecular architectures. As researchers and drug development professionals, our goal is to move beyond incremental advances and architect solutions from the ground up. This molecule, with its inherent trifurcated and orthogonally protected structure, offers a robust starting point for such innovation. Throughout this document, we will explore not just the "how" but, more critically, the "why" behind the experimental choices, providing a framework for its application in your own research endeavors.

Molecular Architecture and Physicochemical Profile

This compound, with the IUPAC name di-tert-butyl 3,3'-((2-((3-(tert-butoxy)-3-oxopropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diyl)bis(oxy))dipropionate, is a branched molecule featuring a central quaternary carbon atom.[1] This core is extended by three arms, each terminating in a t-butyl ester, and a single, primary hydroxyl group. This unique arrangement provides a strategic advantage in chemical synthesis, offering a single point for further derivatization while the three carboxylic acid groups remain protected.

The presence of the ether linkages within the arms imparts PEG-like characteristics, potentially influencing solubility and pharmacokinetic properties in biological systems. The t-butyl ester protecting groups are stable under a variety of conditions but can be readily removed under mild acidic conditions, allowing for controlled deprotection and subsequent functionalization.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1027581-61-8 | [1][3][4][5][6] |

| Molecular Formula | C26H48O10 | [1][3][7] |

| Molecular Weight | 520.66 g/mol | [1][3][7] |

| Appearance | Solid | [3] |

| Purity | ≥95% - 98% | [3][4] |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. |

The Strategic Importance of the t-Butoxycarbonyl (Boc) Protecting Group

The three t-butoxycarbonyl (Boc) groups are central to the utility of this molecule as a core. The Boc group is a widely used acid-labile protecting group in organic synthesis.[8] Its bulkiness prevents unwanted side reactions at the carboxylic acid, while its electronic properties allow for selective removal under conditions that often leave other functional groups intact.

Mechanism of Deprotection

The deprotection of the Boc group is typically achieved with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.[8] The generally accepted mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable t-butyl cation, which then deprotonates to form isobutene. This process generates carbon dioxide and the free carboxylic acid, with the volatile byproducts being easily removed.[9]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol: Deprotection of this compound

This protocol describes a standard procedure for the complete deprotection of the t-butyl ester groups to yield the corresponding tri-carboxylic acid.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas

-

Rotary evaporator

-

Round bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (10-20 equivalents) to the stirred solution. The amount of TFA can be adjusted based on the scale of the reaction and the desired reaction time.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting crude product, the tri-carboxylic acid, can be further purified by recrystallization or chromatography if necessary.

Self-Validation: The successful deprotection can be confirmed by the disappearance of the t-butyl proton signal (a singlet around 1.4-1.5 ppm) in the 1H NMR spectrum and the appearance of a broad carboxylic acid proton signal. Mass spectrometry will also show a corresponding decrease in the molecular weight.

Functionalization of the Core: A Gateway to Diverse Architectures

The single hydroxyl group on the this compound core is the primary site for derivatization, allowing for the attachment of various functionalities, including linkers, targeting ligands, or imaging agents.

Caption: Workflow for Core Functionalization and Activation.

Applications in Drug Delivery and Macromolecular Engineering

The unique trifurcated structure of this core, combined with its chemical versatility, makes it an excellent candidate for various applications in drug delivery and materials science.

Core for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The this compound can serve as a generation 0 (G0) core. The hydroxyl group can be reacted with a branching monomer, and subsequent deprotection of the Boc groups reveals three new points for further branching, allowing for the iterative growth of dendrimer generations.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. This core molecule is described as an alkyl/ether-based PROTAC linker, suitable for synthesizing PROTACs.[3][10] The hydroxyl group can be used to attach to one end of the PROTAC (e.g., the E3 ligase ligand), while the deprotected carboxylic acid groups can be functionalized to attach to the other end (the target protein ligand).

Nanoparticle and Micelle Formation

Upon deprotection, the resulting tri-carboxylic acid is amphiphilic. The hydrocarbon backbone forms a hydrophobic core, while the three carboxylic acid groups provide a hydrophilic shell. This structure can self-assemble into micelles or nanoparticles in aqueous solutions, encapsulating hydrophobic drugs within the core. The carboxylic acid groups on the surface can also be used for further functionalization, such as attaching targeting ligands or PEG chains to improve circulation time.

Future Perspectives

The application of this compound as a core molecule is still an emerging field with significant potential. Future research will likely focus on:

-

Development of Novel Dendrimers: Exploring the synthesis of higher-generation dendrimers based on this core for applications in catalysis and gene delivery.

-

Advanced PROTAC Design: Utilizing the trifurcated nature of the core to create multi-arm PROTACs capable of engaging multiple targets or improving binding avidity.

-

Stimuli-Responsive Drug Delivery Systems: Incorporating environmentally sensitive linkages to the core that allow for triggered drug release in response to specific biological cues, such as pH or enzyme concentration.

References

-

This compound|COA - DC Chemicals. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

-

Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. [Link]

-

Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction - Semantic Scholar. [Link]

-

This compound, CAS 1027581-61-8 | AxisPharm. [Link]

-

Tri(t-butoxycarbonylethoxymethyl) ethanol_1027581-61-8_新研博美. [Link]

-

A Convenient Route to Dendritic Binaphthyl-Containing Chiral Crown Ethers. [Link]

-

This compound|MSDS - DC Chemicals. [Link]

Sources

- 1. 1027581-61-8 | Tri(t-butoxycarbonylethoxymethyl)ethanol - AiFChem [aifchem.com]

- 2. dcchemicals.com [dcchemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, CAS 1027581-61-8 | AxisPharm [axispharm.com]

- 5. Tri(t-butoxycarbonylethoxymethyl) ethanol_1027581-61-8_新研博美 [xinyanbm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dcchemicals.com [dcchemicals.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Application of Dendritic Polymers Initiated by Tri(t-butoxycarbonylethoxymethyl) ethanol

Introduction: The Promise of Precision in Polymer Chemistry

Dendritic polymers, with their highly branched, well-defined, three-dimensional architecture, represent a significant leap forward in macromolecular engineering. Unlike their linear counterparts, dendrimers offer a high degree of surface functionality and internal cavities, making them exceptional candidates for a range of biomedical applications, particularly in the realm of drug delivery.[1] Their uniform size, multivalency, and tunable solubility provide a level of control that is paramount in the development of sophisticated therapeutic systems.[2][3] This guide delves into the synthesis, characterization, and potential applications of a specific class of dendritic polymers: those initiated from the novel trifunctional core, Tri(t-butoxycarbonylethoxymethyl) ethanol. While direct literature on this specific initiator is nascent, this document will lay out a scientifically grounded, hypothetical framework for its use, drawing upon established principles of polyester dendrimer synthesis.

The choice of the initiator core is a critical determinant of the final dendrimer's architecture and properties. This compound presents an intriguing starting point for polyester dendrimer synthesis. Its single hydroxyl group can act as the initiation point for dendritic growth, while the three tert-butoxycarbonyl-protected carboxylic acid groups offer latent functionalities for subsequent divergent growth. This structure allows for a controlled, generation-by-generation synthesis, culminating in a dendrimer with a precise number of surface groups.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, characterization techniques, and potential drug delivery applications of dendritic polymers derived from this compound. We will explore both divergent and convergent synthetic approaches, detail hypothetical experimental protocols, and discuss the critical characterization methods necessary to validate the synthesis and purity of these novel macromolecules.

PART 1: Synthetic Strategies and Methodologies

The synthesis of dendrimers is a meticulous process that allows for the construction of monodisperse, highly branched macromolecules.[4] The two primary strategies employed are the divergent and convergent methods.[5]

The Divergent Approach: Building from the Core Outward

In the divergent synthesis, the dendrimer is grown layer by layer from a multifunctional core molecule.[4] In our case, this compound serves as the trifunctional core. The synthesis would proceed in a series of iterative steps, each adding a new "generation" to the growing dendrimer.

Conceptual Workflow for Divergent Synthesis:

Figure 1: Conceptual workflow for the divergent synthesis of a polyester dendrimer from a this compound core.

Detailed Experimental Protocol (Hypothetical):

Materials:

-

This compound (Core)

-

2,2-Bis(hydroxymethyl)propionic acid anhydride (bis-MPA anhydride) (Building Block)

-

4-(Dimethylamino)pyridine (DMAP) (Catalyst)

-

Dichloromethane (DCM) (Solvent)

-

Trifluoroacetic acid (TFA) (Deprotection Agent)

-

Methanol (for precipitation)

-

Diethyl ether (for washing)

Step 1: Synthesis of Generation 1 (G1) Dendrimer

-

Esterification (Generation 0.5):

-

Dissolve this compound (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of bis-MPA anhydride (3.3 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude G0.5 dendrimer with peripheral protected hydroxyl groups.

-

Purify the product by column chromatography on silica gel.

-

-

Deprotection of Peripheral Carboxyl Groups (Generation 1):

-

Dissolve the purified G0.5 dendrimer in a mixture of DCM and TFA (e.g., 1:1 v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by Nuclear Magnetic Resonance (NMR) spectroscopy, looking for the disappearance of the tert-butyl proton signals.

-

Remove the solvent and excess TFA under reduced pressure.

-

Precipitate the resulting G1 dendrimer with hydroxyl surface groups by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether to obtain the pure G1 dendrimer.

-

Step 2: Synthesis of Higher Generations (G2, G3, etc.)

-

Repeat the two-step process of esterification with bis-MPA anhydride and subsequent deprotection to build higher generations. The molar equivalents of the bis-MPA anhydride will increase exponentially with each generation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the anhydride and to avoid side reactions.

-

DMAP as Catalyst: DMAP is a highly effective nucleophilic catalyst for esterification reactions, accelerating the reaction rate.

-

TFA for Deprotection: TFA is a strong acid that efficiently cleaves the tert-butyl ester protecting groups under mild conditions, yielding the free carboxylic acids.

-

Purification: Chromatographic purification after each esterification step is essential to remove any unreacted starting materials and side products, ensuring the monodispersity of the final dendrimer.

The Convergent Approach: Building from the Outside In

The convergent approach involves synthesizing the dendritic branches, or "dendrons," first and then attaching them to a multifunctional core in the final step.[6] This method often leads to fewer defects in the final dendrimer structure.

Conceptual Workflow for Convergent Synthesis:

Figure 2: Conceptual workflow for the convergent synthesis of a polyester dendrimer.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of the Dendron

-

The synthesis of a polyester dendron would typically start from a molecule that will form the periphery of the dendrimer and proceed inwards, with a protected focal point functionality. For instance, a protected version of bis-MPA could be used to build the dendron generation by generation.

Step 2: Activation of the Core

-

The hydroxyl group of this compound would need to be activated for the final coupling reaction. This could be achieved by converting it to a good leaving group, such as a tosylate or a mesylate.

Step 3: Coupling of Dendrons to the Core

-

The activated core would then be reacted with the synthesized dendrons (with deprotected focal point functionalities) to form the final dendrimer.

PART 2: Physicochemical Characterization

Thorough characterization is imperative to confirm the structure, molecular weight, and purity of the synthesized dendritic polymers.

| Characterization Technique | Parameter Measured | Expected Outcome for a G2 Dendrimer |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Chemical structure, confirmation of functional groups, and generation number. | Signals corresponding to the core, repeating units, and terminal groups. Integration ratios should match the theoretical values. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular weight and confirmation of monodispersity. | A single major peak corresponding to the calculated molecular weight of the G2 dendrimer. |

| Gel Permeation Chromatography (GPC) | Molecular weight distribution (polydispersity index, PDI). | A narrow, symmetric peak indicating a low PDI (ideally < 1.1). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of key functional groups. | Characteristic absorption bands for ester carbonyls, hydroxyl groups, and C-O stretching. |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter in solution. | A uniform particle size distribution. |

PART 3: Applications in Drug Development

The unique architecture of dendrimers makes them highly promising as drug delivery vehicles.[1][2] Dendrimers synthesized from a this compound core would likely possess a polyester backbone, which is known for its biodegradability and biocompatibility.[2]

Drug Encapsulation and Conjugation

The interior cavities of the dendrimer can be used to encapsulate hydrophobic drug molecules, enhancing their solubility and protecting them from degradation.[1] Additionally, the numerous terminal functional groups on the dendrimer surface can be conjugated to drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.[6]

Drug Loading and Release Mechanism:

Figure 3: Conceptual diagram of a dendrimer-based drug delivery system.

Targeted Drug Delivery

By functionalizing the dendrimer surface with targeting moieties, it is possible to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects. For example, folic acid can be conjugated to the dendrimer surface to target cancer cells that overexpress the folate receptor.

Conclusion and Future Perspectives

The use of this compound as a core molecule opens up a new avenue for the synthesis of novel polyester dendrimers with precisely controlled architectures. While the synthetic protocols outlined in this guide are based on established principles of dendrimer chemistry, further experimental validation is required to optimize reaction conditions and fully characterize the resulting macromolecules. The potential of these dendritic polymers in drug delivery is vast, offering opportunities for the development of next-generation nanomedicines with enhanced efficacy and safety profiles. Future research should focus on the in-depth biological evaluation of these dendrimers, including their biocompatibility, pharmacokinetics, and therapeutic efficacy in relevant disease models.

References

- Hawker, C. J., & Fréchet, J. M. J. (1990). A new convergent approach to monodisperse dendritic macromolecules.

- Fréchet, J. M. J., & Hawker, C. J. (1995). Synthesis and properties of dendrimers and hyperbranched polymers. In Comprehensive Polymer Science, Second Supplement (pp. 71-113). Pergamon.

- Tomalia, D. A., Baker, H., Dewald, J., Hall, M., Kallos, G., Martin, S., ... & Smith, P. (1985). A new class of polymers: starburst-dendritic macromolecules. Polymer Journal, 17(1), 117-132.

- Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819-3868.

- Lee, C. C., MacKay, J. A., Fréchet, J. M. J., & Szoka, F. C. (2005). Designing dendrimers for biological applications.

- Svenson, S., & Tomalia, D. A. (2005). Dendrimers in biomedical applications—reflections on the field. Advanced Drug Delivery Reviews, 57(15), 2106-2129.

- Boas, U., & Heegaard, P. M. H. (2004). Dendrimers in drug research. Chemical Society Reviews, 33(1), 43-63.

- Gillies, E. R., & Fréchet, J. M. J. (2005). Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today, 10(1), 35-43.

- Duncan, R., & Izzo, L. (2005). Dendrimer biocompatibility and toxicity. Advanced Drug Delivery Reviews, 57(15), 2215-2237.

- Nanjwade, B. K., Bechra, H. M., Derkar, G. K., Manvi, F. V., & Nanjwade, V. K. (2009). Dendrimers: emerging polymers for drug-delivery systems. European Journal of Pharmaceutical Sciences, 38(3), 185-196.

- Tomalia, D. A., Naylor, A. M., & Goddard III, W. A. (1990). Starburst dendrimers: molecular-level control of size, shape, surface chemistry, topology, and flexibility from atoms to macroscopic matter. Angewandte Chemie International Edition in English, 29(2), 138-175.

- Hawker, C. J., & Fréchet, J. M. J. (1992). Unimolecular micelles and globular amphiphiles: dendritic macromolecules as novel recyclable solubilization agents. Journal of the Chemical Society, Perkin Transactions 1, (21), 2459-2469.

- Newkome, G. R., Yao, Z. Q., Baker, G. R., & Gupta, V. K. (1985). Micelles. Part 1. Cascade molecules: a new approach to micelles. A-arborol. The Journal of Organic Chemistry, 50(11), 2003-2004.

- Stiriba, S. E., Frey, H., & Saenger, W. (2002). Dendritic polymers in biomedical applications: from diagnostics to therapeutics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of dendritic polyamides via a convergent growth approach - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

safety and handling guidelines for Tri(t-butoxycarbonylethoxymethyl) ethanol

An In-Depth Technical Guide to the Safe Handling of Tri(t-butoxycarbonylethoxymethyl) ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Complexities of a Novel PROTAC Linker

This compound is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker, a critical component in the synthesis of PROTACs for targeted protein degradation.[1] As with any novel chemical entity in a research and development setting, a thorough understanding of its properties and associated hazards is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the , moving beyond a simple recitation of precautionary measures to explain the scientific rationale behind them.

Section 1: Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a substance is essential for its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1027581-61-8 | [1][2] |

| Molecular Formula | C₂₆H₄₈O₁₀ | [1][2] |

| Molecular Weight | 520.66 g/mol | [2][3] |

| Appearance | Solid | [1][2] |

| Purity | ≥98% | [1] |

Section 2: Hazard Identification and Risk Assessment

This compound presents several hazards that must be carefully managed in a laboratory setting. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

-

Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life. [2]

-

Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [2]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [3]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation. [3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [3]

The following DOT script visualizes the logical flow of risk assessment and mitigation for this compound.

Caption: Risk Assessment and Mitigation Workflow for this compound.

Potential for Peroxide Formation

The presence of ether linkages in the structure of this compound suggests a potential for the formation of explosive peroxides upon prolonged storage, especially if exposed to air and light. While not explicitly stated in the available safety data sheets, this is a known hazard for many ether-containing compounds. Therefore, it is prudent to handle this material as a potential peroxide former.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for minimizing exposure risk.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[2]

-

Hand Protection: Wear protective gloves, such as nitrile gloves.[2] Always inspect gloves for tears or holes before use and change them frequently, especially if they become contaminated.

-

Skin and Body Protection: An impervious lab coat should be worn to protect against skin contact.[2]

-

Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, or if working outside of a fume hood.[2]

The following DOT script illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE Selection Flowchart for Handling this compound.

Handling Procedures

-

Work in a well-ventilated area. All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]

-

Avoid contact with skin and eyes. Use the appropriate PPE as outlined in Section 3.1.

-

Prevent dust and aerosol formation. Handle the solid material carefully to avoid generating dust. If preparing solutions, add the solid to the solvent slowly.

-

Wash hands thoroughly after handling. [2]

-

Do not eat, drink, or smoke in the laboratory. [2]

Storage

-

Temperature: Store the solid material at -20°C and solutions at -80°C.[2]

-

Container: Keep the container tightly sealed to prevent exposure to air and moisture.[2]

-

Location: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]

-

Peroxide Prevention: Mark the container with the date it was received and opened. It is advisable to test for the presence of peroxides before use if the material has been stored for an extended period (e.g., more than 12 months).

Section 4: Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2]

-

In Case of Skin Contact: Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes.[2]

-

In Case of Eye Contact: Remove any contact lenses and flush eyes immediately with large amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.

Spill and Leak Procedures

-

Evacuate the area.

-

Wear appropriate PPE.

-

Contain the spill. For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solids, carefully sweep up the material to avoid creating dust.

-

Decontaminate the area. Scrub surfaces and equipment with alcohol.[2]

-

Dispose of contaminated materials. Place all contaminated materials in a sealed container and dispose of it as hazardous waste according to institutional and local regulations.[2]

Section 5: Waste Disposal

Dispose of unused this compound and any contaminated materials in a designated hazardous waste container.[2] Ensure that the waste is properly labeled and disposed of through an approved waste disposal plant.[2] Do not dispose of this material down the drain, as it is very toxic to aquatic life.[2]

References

-

This compound | MSDS. DC Chemicals. [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. [Link]

-

Tri(t-butoxycarbonylethoxymethyl) ethanol_1027581-61-8. Shaanxi Xin yan Bomei Biotechnology Co., LTD. [Link]

-

TOX-53: t-Butyl Alcohol. National Toxicology Program. [Link]

-

Safety Data Sheet: Ethanol. Carl ROTH. [Link]

-

tert-Butyl alcohol. Wikipedia. [Link]

-

HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. NCBI Bookshelf. [Link]

Sources

An In-Depth Technical Guide to Tri(t-butoxycarbonylethoxymethyl) ethanol: A Key Linker in PROTAC Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Linkers in Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The elegant design of a PROTAC consists of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

This technical guide focuses on Tri(t-butoxycarbonylethoxymethyl) ethanol , an alkyl/ether-based PROTAC linker that offers a versatile platform for the synthesis of PROTACs.[1][2] Its unique structure, featuring three tert-butoxycarbonyl protected carboxylic acid arms and a reactive hydroxyl group, provides a strategic handle for conjugation to either the target protein ligand or the E3 ligase ligand. The tert-butyl ester protecting groups can be readily removed under acidic conditions to reveal carboxylic acids, which can then be coupled to an appropriate amine-containing ligand. This guide will provide a comprehensive overview of its chemical properties, a detailed synthesis protocol, its mechanism of action in PROTACs, and essential handling and safety information.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | di-tert-butyl 3,3'-((2-((3-(tert-butoxy)-3-oxopropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diyl)bis(oxy))dipropionate |

| CAS Number | 1027581-61-8 |

| Molecular Formula | C₂₆H₄₈O₁₀ |

| Molecular Weight | 520.66 g/mol |

| SMILES | CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C |

| InChI Key | WVGDIZFVGPDHFP-UHFFFAOYSA-N |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a classic and robust method for forming ethers from an alcohol and an alkyl halide.[3][4] This procedure involves the reaction of pentaerythritol, a readily available starting material with four hydroxyl groups, with a protected halo-ester in the presence of a strong base.

Experimental Protocol

Materials:

-

Pentaerythritol

-

tert-Butyl 3-bromopropionate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (3.1 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.

-

Deprotonation: A solution of pentaerythritol (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete deprotonation of three of the four hydroxyl groups.

-

Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of tert-butyl 3-bromopropionate (3.0 equivalents) in anhydrous DMF is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality in Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups of pentaerythritol to form the corresponding alkoxides. The use of a slight excess of NaH ensures the deprotonation of three hydroxyl groups.

-

Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and facilitates the Sₙ2 reaction between the alkoxide and the alkyl halide.

-

Stoichiometry: The use of three equivalents of tert-butyl 3-bromopropionate is crucial to ensure the trisubstitution of pentaerythritol, leaving one hydroxyl group free for subsequent derivatization.

-

Temperature Control: The initial deprotonation and the addition of the alkyl halide are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions.

Visualization of the Synthesis Workflow

Caption: Synthetic scheme for this compound.

Application in PROTAC Synthesis: A Modular Approach

The primary utility of this compound lies in its role as a versatile linker for the construction of PROTACs. The free hydroxyl group serves as a convenient attachment point for either the ligand targeting the protein of interest or the ligand that binds to the E3 ligase.

General Workflow for PROTAC Synthesis:

-

Activation of the Hydroxyl Group: The hydroxyl group of the linker is typically activated to facilitate coupling. Common activation methods include conversion to a mesylate, tosylate, or a halide.

-

Coupling to the First Ligand: The activated linker is then reacted with the first ligand (either for the target protein or the E3 ligase) via a nucleophilic substitution reaction.

-

Deprotection: The three tert-butyl ester groups are removed by treatment with an acid, such as trifluoroacetic acid (TFA), to reveal the free carboxylic acids.

-

Coupling to the Second Ligand: The resulting tri-carboxylic acid is then coupled to the second ligand, which typically contains an amine functional group, using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

Visualization of PROTAC Assembly

Caption: General workflow for PROTAC synthesis using the linker.

Physicochemical and Safety Data

| Property | Value | Reference |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Storage | Store at -20°C | [5] |

Safety and Handling

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P273: Avoid release to the environment.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P330: Rinse mouth.[5]

-

P391: Collect spillage.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear protective gloves.

-

Skin and Body Protection: Wear appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling this compound.

Conclusion

This compound is a valuable and versatile tool in the design and synthesis of PROTACs. Its well-defined structure, with a single reactive hydroxyl group and three protected carboxylic acids, allows for a modular and controlled approach to the assembly of these complex bifunctional molecules. The synthetic route is based on the reliable Williamson ether synthesis, making it accessible to researchers in the field. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in the development of novel protein degraders for therapeutic intervention.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

DC Chemicals. This compound|MSDS. [Link]

Sources

Introduction: The Strategic Imperative of Amine Protection

An In-Depth Technical Guide to the Role of t-Boc Protecting Groups

In the intricate landscape of multi-step organic synthesis, the selective masking and demasking of reactive functional groups is not merely a tactical step but a strategic necessity. Among these, the amine functional group, with its inherent nucleophilicity and basicity, often dictates the course of a synthetic route. Unchecked, it can lead to a cascade of undesired side reactions, compromising yields and purity. The tert-butyloxycarbonyl (t-Boc) protecting group stands as a paramount tool in the chemist's arsenal for mitigating these challenges.[1][2] Its widespread adoption in peptide synthesis, pharmaceutical development, and natural product synthesis is a testament to its remarkable balance of stability and controlled lability.[3][4] This guide provides a comprehensive exploration of the t-Boc group, from its core chemical principles and mechanistic underpinnings to field-proven experimental protocols, designed for the practicing researcher and drug development professional.

Core Principles: The Physicochemical Rationale of the t-Boc Group

The efficacy of the t-Boc group is rooted in its unique structure: a carbamate linking a bulky tert-butyl group to the amine nitrogen. This structure imparts critical properties that define its function.

Mechanism of Protection: The Formation of the N-Boc Carbamate

The introduction of the t-Boc group is most commonly achieved by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), a highly effective electrophile.[1][5] The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a transient tetrahedral intermediate.[6] This intermediate then collapses, expelling a stable tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) and tert-butoxide.[6][7] The reaction is typically facilitated by a base, such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the protected product.[7][8]

Caption: Simplified mechanism for N-Boc protection of an amine.

Mechanism of Deprotection: Controlled Acid-Catalyzed Cleavage

The defining characteristic and primary advantage of the t-Boc group is its lability under acidic conditions.[8][9] Strong acids, most commonly trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are used to effect its removal.[6][8] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[1][10] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, which occurs via a unimolecular (E1) elimination pathway. This step is energetically favorable due to the formation of a highly stable tertiary carbocation, the tert-butyl cation.[1] The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing the free amine and carbon dioxide gas.[1][10]

Caption: Simplified mechanism for acid-catalyzed N-Boc deprotection.

A critical consideration during deprotection is the fate of the tert-butyl cation. This electrophilic intermediate can alkylate nucleophilic residues within the substrate, such as tryptophan or methionine, leading to unwanted byproducts.[11] To prevent this, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection cocktail to trap the cation.[8][11]

The t-Boc Group in Practice: Stability and Orthogonal Synthesis

The utility of a protecting group is defined by its stability profile—it must withstand a range of reaction conditions while being removable on demand.

Stability Profile

The N-Boc group exhibits remarkable stability towards most nucleophiles and bases, a key feature that allows for a broad range of subsequent chemical transformations on the protected molecule.[12][13]

| Condition Type | Reagents / Conditions | N-Boc Group Stability | Reference |

| Basic | NaOH, K₂CO₃, Amines (e.g., Piperidine) | Stable | [13][14] |

| Nucleophilic | Hydrazines, Organometallics (e.g., Grignards) | Stable | [13] |

| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Stable | [13] |

| Oxidative | Mild oxidants (e.g., MnO₂) | Generally Stable | - |

| Acidic (Strong) | TFA, HCl, H₂SO₄ | Labile (Cleaved) | [8][15] |

This table summarizes general stability; specific substrate effects can occasionally lead to different outcomes.

Orthogonality in Complex Synthesis

The concept of "orthogonality" is central to modern synthetic strategy.[16] Orthogonal protecting groups are sets of groups that can be removed under distinct, non-interfering conditions.[17] The acid-lability of the t-Boc group places it in a different class from the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[2][12] This orthogonality is the cornerstone of many complex syntheses, particularly in Solid-Phase Peptide Synthesis (SPPS).[17]

In the classic Merrifield SPPS approach (Boc/Bzl strategy), the Nα-amino group of the growing peptide chain is temporarily protected with Boc, while amino acid side chains are protected with more robust, benzyl-based (Bzl) groups.[16][18] At each cycle, the Nα-Boc group is selectively removed with TFA, allowing the next amino acid to be coupled. The benzyl-based side-chain protecting groups remain intact until the end of the synthesis, where they are removed concomitantly with cleavage from the resin using a very strong acid like anhydrous hydrofluoric acid (HF).[19]

Caption: Orthogonal removal of common amine protecting groups.

Validated Experimental Protocols

The following protocols represent robust, field-tested methodologies for the application and removal of the t-Boc group.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a standard method for the protection of an amine using di-tert-butyl dicarbonate ((Boc)₂O) and a base.[3]

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., Triethylamine (TEA), Sodium Bicarbonate)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Methodology:

-

Dissolution: Dissolve the amine substrate (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Base Addition: Add the base (e.g., TEA, 1.2-1.5 eq). If using an aqueous base like NaHCO₃, a biphasic system is required.

-

Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with Boc anhydride.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The causality here is that warming provides the necessary activation energy for the reaction to proceed to completion.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed. This provides a direct, real-time validation of reaction completion.

-